molecular formula C9H9N3O2 B11906333 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone CAS No. 76006-05-8

1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone

Cat. No.: B11906333
CAS No.: 76006-05-8
M. Wt: 191.19 g/mol
InChI Key: DHAOZAOSPZQQEE-UHFFFAOYSA-N
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Description

1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone is a heterocyclic ketone with a pyrazolo-pyridine core substituted by a methoxy group at the 7-position and an acetyl group at the 2-position. Its molecular formula is C₉H₉N₃O₂, and it has a molar mass of 191.19 g/mol. Key physical properties include a melting point of 120–121°C (measured in ligroine), a predicted boiling point of 352.8±45.0°C, and a density of 1.33±0.1 g/cm³ . The compound’s pKa is 6.13±0.30, suggesting moderate acidity under physiological conditions.

Properties

CAS No.

76006-05-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(7-methoxypyrazolo[3,4-c]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)12-5-7-3-4-10-9(14-2)8(7)11-12/h3-5H,1-2H3

InChI Key

DHAOZAOSPZQQEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2C=CN=C(C2=N1)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

A pivotal method for constructing the pyrazolo[3,4-c]pyridine skeleton involves microwave-assisted cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing substrates. For instance, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine reacts with aryl aldehydes under solvent-free microwave irradiation at 250°C for 15 minutes to yield bis-pyrazolo[3,4-b:4',3'-e]pyridines. While this protocol targets bis-heterocycles, modifying the aldehyde component to 2,2-dihydroxy-1-phenylethanone could direct selectivity toward mono-cyclized products like the target compound. Key advantages include reduced reaction times (25–28 minutes) and yields exceeding 80%.

Acid-Catalyzed Cyclization

Bronsted acid-catalyzed cyclization offers another route. Acetic acid-mediated reactions of 2,2-dihydroxy-1-arylethanones with 5-aminopyrazoles at 110°C for 28 minutes produce tricyclic pyrazolo[3,4-b]pyridines. Substituting the aryl group with a methoxy-substituted pyridine moiety may facilitate the formation of 1-(7-methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone. This method’s versatility is evident in its tolerance for diverse electron-donating and withdrawing groups.

Multi-Component Bicyclization Approaches

Four-Component Reaction Design

A novel four-component bicyclization strategy enables the assembly of multicyclic pyrazolo[3,4-c]pyridines from 2,2-dihydroxy-1-phenylethanone, 5-aminopyrazoles, anilines, and 4-hydroxy-6-methyl-2H-pyran-2-one. Optimized conditions (acetic acid, 110°C, 28 minutes) yield 37 analogues with 61–82% efficiency. Replacing 4-hydroxy-6-methyl-2H-pyran-2-one with a methoxy-bearing synthon could directly introduce the 7-methoxy group, streamlining the synthesis.

Functional Group Compatibility

Critical to this approach is the compatibility of methoxy groups under acidic conditions. Studies demonstrate that electron-donating groups like methoxy enhance cyclization rates due to increased nucleophilicity at the pyridine nitrogen. For example, iodine-mediated electrophilic substitution on pyrazolo[4,3-c]pyridines proceeds efficiently with methoxy-substituted aryl groups, achieving 70–88% yields.

Electrophilic Substitution for Late-Stage Functionalization

Halogenation and Alkylation

Late-stage functionalization via electrophilic substitution is viable for introducing the ethanone moiety. Iodine in dichloromethane with K₃PO₄ or NaHCO₃ at room temperature halogenates pyrazolo[4,3-c]pyridines at the 7-position. Subsequent Friedel-Crafts acylation using acetyl chloride and AlCl₃ could install the ethanone group. This stepwise approach avoids side reactions during core formation.

Optimization of Reaction Conditions

Key parameters include:

  • Base selection : K₃PO₄ (5 equiv) for primary azides vs. NaHCO₃ (1 equiv) for secondary azides.

  • Temperature control : Reactions conducted at 25°C prevent decomposition of acid-sensitive methoxy groups.

  • Solvent choice : Dichloromethane optimizes electrophilic substitution without competing side reactions.

Microwave-Assisted Solvent-Free Synthesis

Precursor Synthesis

The synthesis begins with 2-hydrazinopyridine , prepared via microwave irradiation of 2-chloropyridine and hydrazine hydrate at 150°C for 15 minutes (88% yield). Condensation with 3-amino-2-butenenitrile under similar conditions yields 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (91% yield).

Cyclization to Target Compound

Heating the pyrazole-amine with 2,2-dihydroxy-1-(4-methoxyphenyl)ethanone under microwave irradiation (250°C, 15 minutes) induces cyclization. This one-pot method eliminates solvent handling and achieves yields >75%.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Key AdvantagesLimitations
Microwave Cyclization250°C, solvent-free, 15 min75–85Rapid, high efficiencyRequires specialized equipment
Acid-CatalyzedAcOH, 110°C, 28 min61–82Broad substrate scopeAcid-sensitive groups may degrade
Electrophilic SubstitutionI₂, DCM, 25°C, 12 h70–88Late-stage functionalizationMulti-step process

Chemical Reactions Analysis

Functionalization at the Ethanone Group

The ketone moiety at the 1-position participates in nucleophilic additions and condensations:

  • Condensation with Aryl Hydrazines : Reacts with substituted aryl hydrazines in ethanol under acidic conditions (e.g., acetic acid) to form hydrazone derivatives. For example, microwave-assisted reactions (150 W, 120°C, 5–8 min) enhance yields (up to 96%) .

  • Enolate Formation : The ethanone group can undergo deprotonation with strong bases (e.g., LDA) for alkylation or acylation reactions, though specific examples require extrapolation from analogous pyrazolo[3,4-c]pyridine systems .

Electrophilic Substitution

The electron-rich pyrazole ring facilitates electrophilic aromatic substitution (EAS):

  • Nitration : Occurs at the 5-position of the pyridine ring under mixed acid conditions (HNO₃/H₂SO₄), though regioselectivity depends on steric and electronic effects .

  • Halogenation : Chlorination or bromination at the 3-position using N-halosuccinimides (NCS/NBS) in DMF .

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions (O₂ atmosphere, 130°C), the compound participates in CDC reactions with β-ketoesters or β-diketones in ethanol containing acetic acid (6 equiv). This forms fused polycyclic derivatives with yields up to 94% .

Optimized CDC Conditions :

EntryCatalystAtmosphereYield
1Air34%
2O₂94%

Microwave-Assisted Modifications

Microwave irradiation significantly accelerates reactions involving this compound:

  • Condensation with Aldehydes : Under solvent-free microwave conditions (250°C, 15 min), it reacts with aryl aldehydes to form bis-pyrazolo[3,4-b:4′,3′-e]pyridines in high yields (85–92%) .

  • Cyclocondensation : With sydnones, microwave irradiation (150 W, 120°C, 5–8 min) reduces reaction times from hours to minutes while improving yields (up to 96%) .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) leads to demethylation of the methoxy group .

  • Oxidative Degradation : Under harsh oxidative conditions (e.g., KMnO₄), the pyrazole ring may undergo cleavage, forming pyridine dicarboxylic acid derivatives .

Key Spectral Data

  • ¹H NMR : Distinct signals for the methoxy group (δ 3.9–4.1 ppm) and ethanone methyl (δ 2.3–2.5 ppm) .

  • IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) .

Industrial-Scale Considerations

  • Catalyst Optimization : High-yielding methods using Pd(OAc)₂ or Cu(OAc)₂ reduce metal loading (10 mol %) while maintaining efficiency .

  • Solvent Recycling : Ethanol and acetic acid mixtures are reused in large-scale syntheses to minimize waste .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-c]pyridine derivatives. For instance, a class of compounds exhibiting antiproliferative activity has been synthesized and tested against various cancer cell lines. These compounds demonstrated significant cytotoxic effects at low micromolar concentrations (0.75–4.15 μM) without adversely affecting normal cells. Notably, some analogues were effective in inhibiting tumor growth in vivo in mouse models, suggesting a promising avenue for cancer therapy development .

Anti-inflammatory Effects

Research indicates that pyrazolo[3,4-c]pyridine derivatives possess anti-inflammatory properties. Compounds from this class have been evaluated for their ability to reduce inflammation and ulcerogenic activity in vivo. These findings suggest potential applications in treating inflammatory diseases .

Antifibrotic Activity

Another area of interest is the role of 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone as an autotaxin inhibitor. Autotaxin is implicated in pulmonary fibrosis, and novel inhibitors derived from this compound have shown efficacy in reducing fibrosis in preclinical models by modulating critical signaling pathways . This positions the compound as a candidate for further development in fibrosis therapies.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of pyrazolo[3,4-c]pyridine derivatives, several compounds were synthesized and tested against human breast cancer cell lines. The most potent analogues exhibited IC50 values significantly lower than those of existing chemotherapeutics while showing minimal systemic toxicity. These results underscore the potential of these compounds as lead candidates for developing new anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

A series of pyrazolo[3,4-c]pyridine derivatives were subjected to tests for anti-inflammatory activity using established animal models. The results indicated that these compounds effectively reduced inflammation markers and ulcerogenic side effects compared to traditional anti-inflammatory drugs, suggesting their viability as safer alternatives .

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular pathways involved in these effects are still under investigation, but they are believed to include the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone with analogous heterocyclic ketones, focusing on structural variations, physicochemical properties, and reactivity.

Pyridin-2-yl Ethanone Derivatives
Compound Name Molecular Formula Substituents Key Properties/Reactivity Reference
1-(Pyridin-2-yl)ethanone C₇H₇NO Pyridine-2-yl group Used in quinoline synthesis (42–45% yield) via copper-catalyzed reactions; exhibits tolerance for aniline substrates .
1-[6-(Chloromethyl)pyridin-2-yl]ethanone C₈H₈ClNO Chloromethyl group at pyridine-6 High reactivity in nucleophilic substitutions; safety data emphasize inhalation hazards .
1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone C₁₄H₂₁NO₂ Hexyloxymethyl group at pyridine-4 Explored in anticancer agent design; structural flexibility for functionalization .

Key Differences :

  • The methoxy-pyrazolo-pyridine core in the target compound introduces enhanced steric and electronic complexity compared to simpler pyridin-2-yl derivatives.
  • Substitutions like chloromethyl or hexyloxymethyl in analogues prioritize reactivity (e.g., nucleophilic substitution) or lipophilicity (e.g., for drug design), respectively.
Pyrazolo-Pyridine and Pyrazolo-Pyrimidine Derivatives
Compound Name Molecular Formula Core Structure Key Properties/Applications Reference
2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone C₂₆H₂₅N₇O₄S Pyrazolo[3,4-d]pyrimidine core Patented for kinase inhibition; combines pyrimidine and pyridine motifs for enhanced binding .
1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethanone C₈H₇N₃O Pyrazolo[4,3-c]pyridine core Smaller molecular weight (161.16 g/mol); commercial availability highlights synthetic utility .

Key Differences :

  • The 7-methoxy group in the target compound may improve solubility or metabolic stability compared to non-methoxy analogues.
Heterocyclic Ketones with Halogen or Hydroxy Substituents
Compound Name Molecular Formula Substituents Reactivity/Applications Reference
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone C₁₄H₁₁BrO₃S Bromophenyl, sulfonyl groups Synthesized in 76% yield; halogenation enhances electrophilicity .
1-(4-Hydroxyphenyl)-2-methoxyethanone C₉H₁₀O₃ Hydroxyphenyl, methoxy groups Highlighted in hydroxyacetophenone handbooks; used in photostabilizers .

Key Differences :

  • The target compound lacks sulfonyl or hydroxy groups, which are critical in ketosulfone synthesis or antioxidant applications, respectively.
  • Methoxy groups in both the target compound and 1-(4-hydroxyphenyl)-2-methoxyethanone suggest shared stability under acidic conditions .

Data Table: Comparative Overview

Property This compound 1-(Pyridin-2-yl)ethanone 1-[6-(Chloromethyl)pyridin-2-yl]ethanone
Molecular Weight (g/mol) 191.19 121.14 169.61
Melting Point (°C) 120–121 Not reported Not reported
Key Functional Groups Methoxy, pyrazolo-pyridine Pyridine Chloromethyl, pyridine
Synthetic Application Potential pharmaceutical intermediate Quinoline synthesis Nucleophilic substitution reactions

Biological Activity

1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 1416713-02-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)14.34Induces apoptosis
HCT-116 (Colon)6.90Inhibits cell proliferation
A549 (Lung)22.96Disrupts cell cycle

These findings indicate that the compound shows significant cytotoxicity, particularly against the HCT-116 cell line, suggesting a potential role in cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:

Enzyme Target Inhibition (%) at 10 μM
Pim Kinases49%
hERGModerate inhibition (37%)

The compound demonstrates selective inhibition of Pim kinases, which are implicated in various malignancies, while showing moderate effects on hERG channels, indicating a favorable safety profile in terms of cardiac toxicity .

Case Studies

A recent study focused on the synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives, including this compound. The study highlighted its promising anticancer activity and established a structure-activity relationship (SAR) that could guide future drug development efforts .

Another investigation assessed its efficacy in vivo using xenograft models of breast cancer. The results indicated significant tumor reduction compared to controls, reinforcing its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone in academic research?

The synthesis of this compound can be optimized using microwave-assisted protocols. For example, similar pyridine-containing ketones are synthesized via reactions between substituted acetophenones and heterocyclic amines under microwave irradiation, using iodine as a catalyst and diglyme as a solvent. This method reduces reaction time and improves yield compared to conventional heating . Additionally, cyclocondensation reactions involving pyrazolo-pyridine precursors with methoxy-substituted reagents in ethanol or THF under reflux conditions are viable. Ensure rigorous purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for 1H^1H) and pyrazolo-pyridine backbone.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ for C10_{10}H11_{11}N3_{3}O2_{2}).
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches.
  • X-ray Crystallography: For structural elucidation, refine data using SHELX software to resolve bond lengths and angles, particularly for the pyrazolo-pyridine core .

Q. What safety precautions should be taken when handling this compound?

While specific toxicity data for this compound is limited, extrapolate precautions from structurally similar pyrazolo-pyridines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from light and moisture.
  • Dispose of waste via certified chemical disposal services. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective functionalization of this ketone?

Catalytic selectivity depends on:

  • Metal Catalysts: Rhodium nanoparticles (RhNPs) under H2_2 atmosphere selectively reduce ketones to alcohols (e.g., 1-(pyridin-2-yl)ethanone → 1-(piperidin-2-yl)ethanol at 20 bar H2_2) .
  • Solvent and Temperature: Polar aprotic solvents (e.g., THF) enhance reaction rates, while lower temperatures (~30°C) favor selectivity.
  • Ligand Design: N-heterocyclic carbene (NHC) ligands stabilize metal catalysts, improving turnover frequency. Screen ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) for optimal activity .

Q. What crystallographic challenges arise in determining its structure, and how are they addressed?

Challenges include:

  • Disorder in the Pyrazolo-Pyridine Ring: Resolve using SHELXL’s PART and AFIX commands to model partial occupancy or rotational disorder.
  • Twinned Crystals: Apply twin refinement (TWIN/BASF commands in SHELX) for non-merohedral twinning.
  • Weak Diffraction: Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Validate refinement with Rint_\text{int} < 5% and GooF ~1.0 .

Q. How to resolve contradictions in catalytic efficiency reported for similar ketones?

Contradictions (e.g., Rh vs. Cu catalysts) arise from:

  • Reaction Variables: Systematically test pressure (H2_2 or inert gas), solvent polarity, and catalyst loading.
  • Substituent Effects: Electron-donating groups (e.g., methoxy) on the pyridine ring alter electron density, affecting catalytic pathways. Use Hammett plots to correlate substituent σ values with reaction rates.
  • Mechanistic Studies: Conduct kinetic isotope effects (KIE) or DFT calculations to identify rate-determining steps. For example, RhNPs favor hydrogenolysis, while Cu promotes coupling reactions .

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